molecular formula C8H10O4 B6217036 (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid CAS No. 2742623-64-7

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No. B6217036
CAS RN: 2742623-64-7
M. Wt: 170.2
InChI Key:
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Description

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid, also known as MBCP or 5-MBCP, is a derivative of bicyclic pentane that is used in a variety of scientific and industrial applications. It is a versatile building block for the synthesis of complex molecules, and has been used in the synthesis of a variety of compounds with diverse biological activities. MBCP has been used in the synthesis of a variety of small-molecule drugs, including anticancer agents, antiviral agents, and anti-inflammatory agents. In addition, MBCP has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.

Scientific Research Applications

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of small-molecule drugs, the synthesis of polymers, and the synthesis of chemical catalysts. (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has been used in the synthesis of small-molecule drugs, including anticancer agents, antiviral agents, and anti-inflammatory agents. In addition, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides. Finally, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has been used in the synthesis of a variety of chemical catalysts, including Lewis acids, Brønsted acids, and transition metal complexes.

Mechanism of Action

The mechanism of action of (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is not well understood. However, it is believed that (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid acts as a catalyst in the synthesis of small-molecule drugs, polymers, and chemical catalysts by facilitating the formation of covalent bonds between molecules. In addition, it is believed that (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid may act as an intermediate in the synthesis of small-molecule drugs and polymers by providing a source of reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid are not well understood. However, it is believed that (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid may have a variety of effects on the body, including the inhibition of enzymes involved in the synthesis of small-molecule drugs, the inhibition of enzymes involved in the synthesis of polymers, and the inhibition of enzymes involved in the synthesis of chemical catalysts. In addition, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid may have a variety of effects on the body, including the inhibition of enzymes involved in the metabolism of small-molecule drugs, the inhibition of enzymes involved in the metabolism of polymers, and the inhibition of enzymes involved in the metabolism of chemical catalysts.

Advantages and Limitations for Lab Experiments

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is a versatile building block for the synthesis of complex molecules. This makes it ideal for the synthesis of small-molecule drugs, polymers, and chemical catalysts. In addition, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is relatively inexpensive and easy to obtain, making it ideal for laboratory experiments.
However, there are also several limitations to using (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid in laboratory experiments. One limitation is that (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is not stable in the presence of oxygen and light. This can make it difficult to store and use in laboratory experiments. In addition, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is not very soluble in water, making it difficult to use in aqueous solutions. Finally, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is not very soluble in organic solvents, making it difficult to use in organic solutions.

Future Directions

There are a variety of potential future directions for the use of (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid in scientific research. One potential direction is the development of new synthetic methods for the synthesis of small-molecule drugs, polymers, and chemical catalysts using (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid as a building block. In addition, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid could be used in the development of new catalysts for the synthesis of small-molecule drugs and polymers. Finally, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid could be used in the development of new methods for the synthesis of polymers and chemical catalysts.

Synthesis Methods

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid can be synthesized by several different methods, including the reaction of cyclopentanone with a Grignard reagent, the reaction of cyclopentanone with a lithium reagent, and the reaction of cyclopentanone with a boronic acid. The Grignard reaction is the most commonly used method and is performed by reacting cyclopentanone with a Grignard reagent in an inert atmosphere at a temperature of 0-25°C. The reaction of cyclopentanone with a lithium reagent is performed by reacting cyclopentanone with a lithium reagent in an inert atmosphere at a temperature of 0-25°C. The reaction of cyclopentanone with a boronic acid is performed by reacting cyclopentanone with a boronic acid in an inert atmosphere at a temperature of 0-25°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methacrylic acid", "Methanol", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrylic acid in the presence of methanol and sodium hydroxide to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is treated with sodium methoxide to form the corresponding enolate.", "Step 3: The enolate is reduced with sodium borohydride to form the alcohol.", "Step 4: The alcohol is oxidized with acetic acid and sodium chlorite to form the ketone.", "Step 5: The ketone is treated with hydrochloric acid to form the hydrochloride salt.", "Step 6: The hydrochloride salt is treated with sodium hydroxide to form the free base.", "Step 7: The free base is treated with diethyl ether and ethanol to form the carboxylic acid.", "Step 8: The carboxylic acid is purified by recrystallization from water to obtain the final product, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid." ] }

CAS RN

2742623-64-7

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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